Bienvenue dans la boutique en ligne BenchChem!

9-Methyl-6-azaspiro[3.5]nonane

Medicinal Chemistry Spirocyclic Building Blocks Property Prediction

9-Methyl-6-azaspiro[3.5]nonane is a spirocyclic amine building block, consisting of a four-membered azetidine ring and a six-membered piperidine ring sharing a single carbon atom. While spirocyclic scaffolds like this are of significant interest in medicinal chemistry for their three-dimensionality, current publicly available data from permitted sources is insufficient to establish quantifiable, comparator-backed differentiation for procurement decisions.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
CAS No. 1427379-10-9
Cat. No. B1430002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-6-azaspiro[3.5]nonane
CAS1427379-10-9
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESCC1CCNCC12CCC2
InChIInChI=1S/C9H17N/c1-8-3-6-10-7-9(8)4-2-5-9/h8,10H,2-7H2,1H3
InChIKeyRBFKADPKAMWGKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Considerations for 9-Methyl-6-azaspiro[3.5]nonane (CAS 1427379-10-9)


9-Methyl-6-azaspiro[3.5]nonane is a spirocyclic amine building block, consisting of a four-membered azetidine ring and a six-membered piperidine ring sharing a single carbon atom [1]. While spirocyclic scaffolds like this are of significant interest in medicinal chemistry for their three-dimensionality, current publicly available data from permitted sources is insufficient to establish quantifiable, comparator-backed differentiation for procurement decisions [2].

The Risk of Unverified Substitution for 9-Methyl-6-azaspiro[3.5]nonane


The absence of public comparative data creates a significant risk in generic substitution. The addition of a methyl group at the 9-position of the 6-azaspiro[3.5]nonane core is expected to influence key properties like lipophilicity (logP), basicity (pKa), and metabolic stability, which are critical for drug discovery programs. However, without quantitative evidence from controlled studies, it cannot be confirmed whether these changes offer a clear advantage over the unsubstituted core (6-azaspiro[3.5]nonane) or other regioisomers like 7-azaspiro[3.5]nonane [1]. Any substitution would be based on structural hypothesis rather than validated performance data, potentially leading to failure in downstream applications.

Quantitative Comparator Analysis for 9-Methyl-6-azaspiro[3.5]nonane


Evidentiary Gap: No Head-to-Head or Cross-Study Comparison Data Available

A systematic search did not yield any primary research papers, patents, or authoritative databases containing quantitative, comparator-based evidence for 9-Methyl-6-azaspiro[3.5]nonane from the permitted sources. A potential lead (Jaster et al., 2023) was for a different molecule. No experimental data comparing its biological activity, metabolic stability, solubility, or other differentiating parameters against its closest analogs (e.g., 6-azaspiro[3.5]nonane [1]) could be located. Vendor datasheets on excluded websites offer only general descriptions, not verifiable experimental data.

Medicinal Chemistry Spirocyclic Building Blocks Property Prediction

Application Scenarios Based on Current Evidence for 9-Methyl-6-azaspiro[3.5]nonane


Exploratory Medicinal Chemistry Based on Predicted Properties

Given the lack of comparative data, this compound's primary use is in exploratory medicinal chemistry where the 9-methyl substitution is hypothesized to improve properties like logP or metabolic stability over the 6-azaspiro[3.5]nonane core. Researchers must plan their own head-to-head assays to validate these assumptions, as no prior evidence exists to justify its selection over alternatives [1].

Spirocyclic Scaffold Library Expansion

Procurement can be justified to increase the diversity of an in-house spirocyclic scaffold library, where the unique 9-methyl regioisomer fills a specific chemical space niche. Without comparator data, its value is limited to scaffold novelty rather than proven superiority in any application [1].

Internal Patent or SAR Campaigns

The compound serves as a suitable building block for companies developing proprietary structure-activity relationship (SAR) campaigns around the 6-azaspiro[3.5]nonane core. Its inclusion allows for the exploration of substitution effects, but its selection over similar analogs must be internally validated, as no public data supports an advantage [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Methyl-6-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.